molecular formula C12H11NO3 B3021604 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid CAS No. 641993-15-9

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Cat. No. B3021604
M. Wt: 217.22 g/mol
InChI Key: DJOCEZXDNSFDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (DMHQC) is an organic compound that has been studied for its potential applications in various scientific fields. It is an aromatic amine that has a number of unique properties that make it an ideal choice for a wide range of applications.

Scientific Research Applications

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid has been studied for its potential applications in a variety of scientific fields. It has been used as an intermediate in the synthesis of other compounds, such as quinoline derivatives and polymers. It has also been studied for its potential use in medicinal chemistry, as it has been found to have antioxidant, anti-inflammatory, and antifungal properties. Additionally, 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid has been studied for its potential applications in the fields of biochemistry and molecular biology, as it has been found to have an inhibitory effect on certain enzymes.

Mechanism Of Action

The exact mechanism of action of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is not yet fully understood. However, it is believed that the compound binds to certain enzymes in the body, which prevents them from functioning properly. This in turn affects the biochemical and physiological processes in the body, leading to the observed effects.

Biochemical And Physiological Effects

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been found to have an inhibitory effect on certain enzymes, which can lead to a decrease in the production of certain hormones and neurotransmitters. Additionally, it has been found to have antioxidant, anti-inflammatory, and antifungal properties.

Advantages And Limitations For Lab Experiments

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid has a number of advantages when used in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a number of unique properties that make it ideal for a wide range of applications. However, it is important to note that the compound is toxic in high doses and should be handled with care. Additionally, it is not soluble in water, so it must be dissolved in an organic solvent before use.

Future Directions

Due to its unique properties, 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid has the potential to be used in a number of future applications. It could be used in the synthesis of new compounds, such as quinoline derivatives and polymers. Additionally, it could be studied further for its potential use in medicinal chemistry, as its antioxidant, anti-inflammatory, and antifungal properties could be useful for the development of new treatments. Finally, it could be studied further for its potential use in biochemistry and molecular biology, as its inhibitory effect on certain enzymes could lead to the development of new therapeutic strategies.

properties

IUPAC Name

5,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-6-3-4-7(2)10-9(6)11(14)8(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOCEZXDNSFDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369496
Record name 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

CAS RN

303010-02-8
Record name 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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